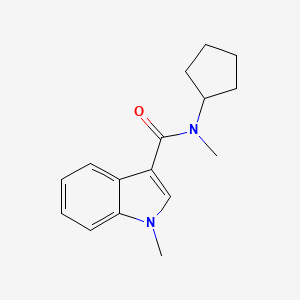
1-(2-Pyrimidinyl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyrimidinyl)indoline, also known as PI or Pyrimidinylindoline, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 1-(2-Pyrimidinyl)indoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, studies have shown that 1-(2-Pyrimidinyl)indoline can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Pyrimidinyl)indoline vary depending on the specific application. In studies investigating its anti-inflammatory properties, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In studies investigating its anti-cancer properties, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 1-(2-Pyrimidinyl)indoline has been found to inhibit viral replication and reduce viral load in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Pyrimidinyl)indoline in lab experiments is its versatility. It has been shown to possess a range of biological activities, making it a useful tool for investigating various disease states and cellular processes. Additionally, its synthesis method is relatively straightforward, allowing for easy production of the compound. However, one limitation of using 1-(2-Pyrimidinyl)indoline in lab experiments is its potential toxicity. While it has been found to be relatively non-toxic at low concentrations, higher concentrations may cause cellular damage and death.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Pyrimidinyl)indoline. One area of interest is the development of new synthetic methods for producing the compound, with the goal of improving yields and purity. Another area of interest is the investigation of its potential therapeutic applications in other disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Pyrimidinyl)indoline and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 1-(2-Pyrimidinyl)indoline can be achieved through a variety of methods. One common method involves the reaction of 2-aminopyrimidine with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-aminopyrimidine with an aryl halide in the presence of a palladium catalyst. Both methods have been shown to be effective in producing 1-(2-Pyrimidinyl)indoline with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyrimidinyl)indoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1-(2-Pyrimidinyl)indoline has been found to possess anti-viral properties, making it a potential treatment option for viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
1-pyrimidin-2-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-5,7-8H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWTXCBQSWGWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)indoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470595.png)


![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)









![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)